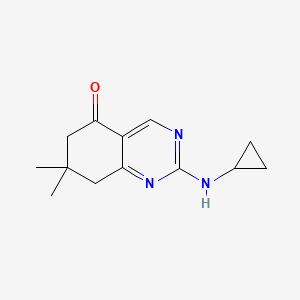

2-(cyclopropylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one

Description

Properties

IUPAC Name |

2-(cyclopropylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-13(2)5-10-9(11(17)6-13)7-14-12(16-10)15-8-3-4-8/h7-8H,3-6H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTJCOPFMBONLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NC3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

2-(cyclopropylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences: The target compound’s quinazolinone core distinguishes it from triazine-based herbicides (e.g., procyazine) and benzodiazepines (e.g., diazepam). Quinazolinones are smaller bicyclic systems with two nitrogen atoms, whereas triazines (three nitrogen atoms) and benzodiazepines (fused benzene and diazepine rings) have distinct electronic and steric profiles .

Cyclopropylamino Group: The cyclopropylamino moiety in the target compound is structurally analogous to procyazine, a herbicide. However, in procyazine, this group is part of a triazine ring system, leading to herbicidal activity via photosynthesis inhibition. In contrast, quinazolinones with cyclopropylamino groups are more commonly associated with enzyme inhibition in medicinal chemistry .

Methyl Substitutions :

- The 7,7-dimethyl groups in the target compound introduce steric bulk absent in diazepam and methylclonazepam. Such substitutions may reduce metabolic degradation or modulate interactions with biological targets compared to benzodiazepines, which prioritize lipophilicity for blood-brain barrier penetration .

Pharmacological vs. Agricultural Applications: Benzodiazepines (e.g., diazepam) and their derivatives are central nervous system depressants, while procyazine is a herbicide.

Limitations of Available Data

The evidence provided lacks direct studies on 2-(cyclopropylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one, limiting detailed comparisons. For instance:

- No pharmacological data (e.g., IC50, binding affinities) are available for the target compound.

- Synthetic routes and stability studies are absent, unlike for diazepam, which has well-documented formulations and safety profiles .

- Procyazine’s herbicidal activity highlights the importance of core structure in determining function, but extrapolation to quinazolinones is speculative .

Biological Activity

2-(Cyclopropylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one is a heterocyclic compound that has gained attention for its potential biological activities, particularly as a modulator of metabotropic glutamate receptors (mGluRs). This compound is part of a class of drugs that target neurotransmission pathways, which are crucial in various neurological and psychiatric disorders.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H16N4O

- Molecular Weight : 220.28 g/mol

This compound features a quinazolinone core structure with a cyclopropylamino substituent, which is significant for its biological activity.

The primary mechanism of action for this compound involves modulation of the mGluR5 receptor. This receptor plays a critical role in synaptic plasticity and neurotransmission. The modulation of mGluR5 has been linked to therapeutic effects in conditions such as anxiety, depression, and schizophrenia.

Key Points on Mechanism:

- Receptor Modulation : Acts as an allosteric modulator at mGluR5.

- Impact on Neurotransmission : Influences glutamate signaling pathways.

- Therapeutic Potential : May alleviate symptoms associated with neuropsychiatric disorders.

Biological Activity and Research Findings

Research has demonstrated various biological activities associated with this compound:

- Antidepressant Effects : Studies indicate that compounds targeting mGluR5 can exhibit antidepressant-like effects in animal models. For instance, administration of this compound showed significant reductions in depressive behaviors in rodent models.

- Neuroprotective Properties : The compound has been evaluated for its neuroprotective effects against excitotoxicity induced by excessive glutamate release. In vitro studies revealed that it could reduce neuronal cell death in cultures exposed to high levels of glutamate.

- Antitumor Activity : Preliminary studies have suggested that this compound may possess antitumor properties. In vitro assays demonstrated inhibition of proliferation in various cancer cell lines, indicating potential as an anticancer agent.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Effects

In a controlled study involving chronic mild stress (CMS) models in rats, treatment with this compound resulted in significant improvements in the forced swim test (FST) and tail suspension test (TST), commonly used to assess antidepressant efficacy.

Case Study 2: Neuroprotection

A study conducted on primary cortical neurons exposed to glutamate toxicity showed that treatment with the compound significantly reduced lactate dehydrogenase (LDH) release compared to controls, indicating protective effects against excitotoxic damage.

Q & A

Q. 1.1. What methods are recommended for structural characterization of 2-(cyclopropylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one?

To confirm the molecular structure, employ a combination of NMR spectroscopy (¹H/¹³C), X-ray crystallography , and high-resolution mass spectrometry (HRMS) . For crystallographic analysis, use the SHELX suite (e.g., SHELXL for refinement) to resolve hydrogen bonding and cyclopropyl group geometry, which is critical for understanding steric effects . The compound’s quinazolinone core and cyclopropylamino substituent require precise measurement of bond angles (e.g., cyclopropane ring strain) using X-ray data. Comparative analysis with structurally similar compounds (e.g., 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one) can validate assignments .

Q. 1.2. What synthetic routes are effective for preparing this compound?

A multi-step synthesis is typically employed:

Cyclocondensation : React 2-aminobenzonitrile derivatives with dimethyl malonate under acidic conditions to form the quinazolinone core.

Cyclopropane introduction : Use a copper-catalyzed cross-coupling reaction to introduce the cyclopropylamino group at position 3.

Purification : Crystallize the product using ethanol/water mixtures to achieve >95% purity.

Key challenges include minimizing byproducts from cyclopropane ring-opening during amination. Optimize reaction temperatures (60–80°C) and catalyst loadings (e.g., CuI, 5 mol%) to improve yields .

Q. 1.3. How can solubility and bioavailability be assessed for this compound?

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring saturation concentration via UV-Vis spectroscopy.

- Bioavailability : Use Caco-2 cell monolayers to evaluate intestinal permeability. The cyclopropyl group may enhance lipophilicity, but dimethyl substituents on the quinazolinone core could reduce aqueous solubility. Compare with analogs lacking cyclopropane (e.g., 7,7-dimethyl-4-(phenylamino) derivatives) to isolate structural effects .

Advanced Research Questions

Q. 2.1. How can structure-activity relationships (SAR) be systematically explored for this compound?

| Modification Site | Biological Impact | Methodological Approach |

|---|---|---|

| Cyclopropylamino (C2) | Modulates target binding affinity (e.g., kinase inhibition). | Synthesize analogs with bulkier substituents (e.g., tert-butyl) and compare IC₅₀ values in enzymatic assays. |

| 7,7-Dimethyl (C7) | Influences metabolic stability via steric hindrance. | Replace with ethyl or hydrogen groups; assess half-life in liver microsomes. |

| Quinazolinone Core | Dictates π-π stacking interactions. | Introduce electron-withdrawing groups (e.g., Cl) at C6/C8 and measure binding thermodynamics via ITC . |

Q. 2.2. How to resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability (e.g., cell lines, ATP concentrations in kinase assays). To address this:

- Validate assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays).

- Control solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation.

- Benchmark against reference compounds : Compare with structurally validated inhibitors (e.g., midazolam derivatives) to calibrate activity thresholds .

Q. 2.3. What computational strategies are suitable for predicting binding modes?

- Molecular docking : Use AutoDock Vina with homology models of target proteins (e.g., kinases). The cyclopropylamino group may occupy hydrophobic pockets.

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the quinazolinone core.

- QM/MM : Calculate charge distribution on the cyclopropane ring to predict electrophilic/nucleophilic reactivity .

Q. 2.4. How to design experiments for polymorph screening?

- High-throughput crystallization : Screen 48 solvent systems (e.g., ethanol, acetonitrile, THF) using microbatch under oil.

- Thermal analysis : Perform DSC/TGA to identify stable polymorphs. The 7,7-dimethyl group may favor Form I (orthorhombic) over Form II (monoclinic) due to steric packing .

Methodological Considerations for Data Reproducibility

Q. 3.1. How to ensure reproducibility in synthetic protocols?

Q. 3.2. What statistical approaches are recommended for dose-response studies?

- Four-parameter logistic model : Fit EC₅₀/IC₅₀ curves using GraphPad Prism.

- Bootstrap resampling : Estimate confidence intervals for potency metrics, especially with low n-values (n < 6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.